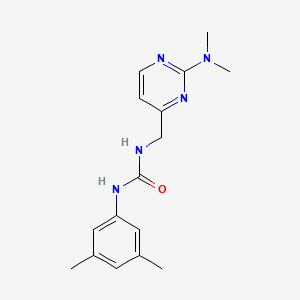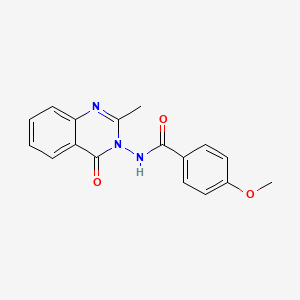
4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific targets in the body. Studies have shown that this compound can inhibit the activity of certain enzymes such as topoisomerase II and HDAC, which are involved in DNA replication and gene expression, respectively. This inhibition leads to the suppression of cancer cell growth and induces cell death. Additionally, this compound can activate specific signaling pathways in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide have been studied extensively. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. Additionally, this compound can inhibit the growth and metastasis of cancer cells. In the field of neuroscience research, this compound has been shown to improve cognitive function and protect against neurodegenerative diseases. It can also modulate the levels of specific neurotransmitters in the brain, leading to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide in lab experiments is its potency and specificity. This compound has been shown to have high potency in inhibiting the activity of specific enzymes and activating specific signaling pathways. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy in some experiments.
Orientations Futures
There are several future directions for the research and development of 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide. One of the significant directions is the development of new anticancer drugs based on this compound. Researchers can modify the structure of this compound to improve its potency and specificity and reduce its toxicity. Additionally, there is a need for more studies to understand the molecular mechanisms underlying its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. Finally, there is a need for more studies to optimize the synthesis method of this compound and improve its solubility in water for better bioavailability in lab experiments.
Conclusion:
4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects. It has been used in various scientific research studies, including cancer research and neuroscience research, and has shown promising results. However, more studies are needed to optimize its synthesis method, improve its solubility, and develop new drugs based on this compound.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide has been reported in the literature using different methods. One of the commonly used methods is the reaction of 2-methyl-4-oxo-3,4-dihydroquinazoline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields the target compound, which can be purified using column chromatography. Other methods involve the use of different starting materials and reagents, such as 2-methyl-4-aminoquinazoline and 4-methoxybenzoic acid, which can be converted to the target compound using different synthetic routes.
Applications De Recherche Scientifique
4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has been used as a lead compound in the development of new anticancer drugs. Additionally, this compound has been used in the field of neuroscience research to study its effects on the central nervous system. It has been shown to have neuroprotective effects and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-methoxy-N-(2-methyl-4-oxoquinazolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-18-15-6-4-3-5-14(15)17(22)20(11)19-16(21)12-7-9-13(23-2)10-8-12/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPZEPZESNEBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668384 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-(methylthio)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2717434.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2717435.png)

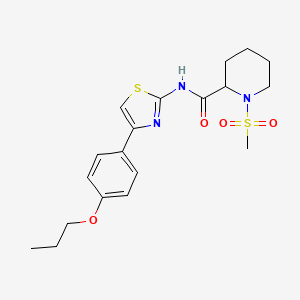
![2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B2717438.png)
![3-(tert-butyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2717439.png)
![(2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2717441.png)

![5-((4-Benzylpiperidin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717443.png)

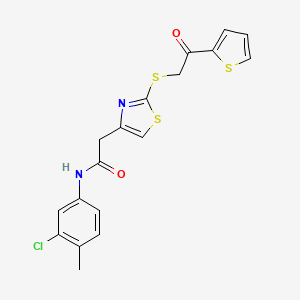
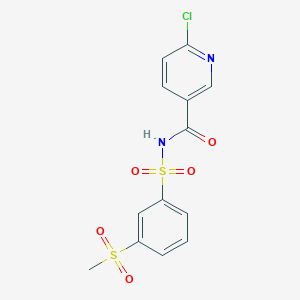
![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride](/img/structure/B2717455.png)
